molecular formula C17H9N3O5 B2936121 3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one CAS No. 142818-80-2

3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one

Cat. No. B2936121
M. Wt: 335.275
InChI Key: HUZIGFPJWRJGLC-UHFFFAOYSA-N
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Description

The compound “3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one” is a complex organic molecule that contains several functional groups and structural entities. It includes a chroman-4-one framework, which is a significant structural entity that belongs to the class of oxygen-containing heterocycles . This framework acts as a major building block in a large class of medicinal compounds . The compound also contains a 1,3,4-oxadiazole ring, which is known to exhibit a broad spectrum of biological activity .


Molecular Structure Analysis

The molecular structure of “3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one” is likely to be complex due to the presence of multiple functional groups and rings. The compound contains a chroman-4-one framework and a 1,3,4-oxadiazole ring, both of which are significant structural entities . The exact molecular structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The chemical reactions involving “3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one” are likely to be diverse due to the presence of multiple reactive sites in the molecule. For instance, the oxadiazole ring and the chroman-4-one framework could potentially undergo various substitution, addition, or ring-opening reactions . The specific reactions would depend on the reaction conditions and the reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one” would depend on its molecular structure. For instance, the presence of the nitrophenyl group could potentially make the compound highly reactive and susceptible to reduction reactions. The compound’s solubility, melting point, boiling point, and other physical properties would need to be determined experimentally .

Scientific Research Applications

Synthetic Protocols and Pharmacological Importance

The core structure of 3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one, related to 6H-benzo[c]chromen-6-ones, plays a significant role in pharmacology due to its presence in secondary metabolites with considerable importance. Given the limited quantities produced by natural sources, synthetic procedures for compounds like 3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one are crucial. Literature outlines various synthesis protocols, including Suzuki coupling reactions, reactions of 3-formylcoumarin with 1,3-bis(silylenol ethers), and metal or base-catalyzed cyclization of phenyl-2-halobenzoates, emphasizing the need for efficient and simplified synthetic methods for these pharmacologically important compounds (Mazimba, 2016).

Photosensitive Protecting Groups

The use of photosensitive protecting groups, including nitrophenyl derivatives, in synthetic chemistry is highlighted as showing great promise. These groups, including derivatives similar to the 4-nitrophenyl group in 3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one, offer significant potential in the development of synthetic methodologies due to their ability to be removed under mild, non-destructive conditions, facilitating complex synthetic sequences (Amit, Zehavi, & Patchornik, 1974).

Therapeutic Worth of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives, including those with 4-nitrophenyl groups, exhibit a wide range of bioactivities due to their effective binding with various enzymes and receptors in biological systems. These compounds have been extensively studied for their therapeutic potentials in treating diseases like cancer, bacterial and fungal infections, tuberculosis, inflammation, and more. The unique structural features of the 1,3,4-oxadiazole ring facilitate the development of new medicinal agents with significant therapeutic value (Verma et al., 2019).

Metal-Ion Sensing Applications

The 1,3,4-oxadiazole scaffold, particularly when functionalized with nitrophenyl groups, finds extensive applications beyond pharmacology, including in materials science. These derivatives are utilized in the development of chemosensors for metal ions, leveraging the ease of synthesis and the potential for incorporating π-conjugated groups. Their high photoluminescent quantum yield and excellent thermal and chemical stability make them suitable for sensing applications, highlighting the versatility of the 1,3,4-oxadiazole structure in creating sensitive and selective sensors for environmental and analytical applications (Sharma, Om, & Sharma, 2022).

Safety And Hazards

The safety and hazards associated with “3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one” would depend on its specific physical and chemical properties. For instance, if the compound is highly reactive or unstable, it could pose a risk of explosion or fire. Additionally, if the compound is toxic or bioactive, it could pose health risks upon exposure .

properties

IUPAC Name

3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9N3O5/c21-17-13(9-11-3-1-2-4-14(11)24-17)16-19-18-15(25-16)10-5-7-12(8-6-10)20(22)23/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZIGFPJWRJGLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one

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